
Perhydrofluorène
Vue d'ensemble
Description
Perhydrofluorene, also known as dodecahydrofluorene, is an organic compound with the chemical formula C13H22. It is a fully hydrogenated derivative of fluorene, characterized by its saturated hydrocarbon structure. Perhydrofluorene is a colorless to pale yellow liquid that is relatively unstable and prone to oxidation when exposed to air and moisture . It is soluble in organic solvents such as benzene and ethanol .
Applications De Recherche Scientifique
Perhydrofluorene has several scientific research applications, including:
Chemistry: Used as a hydrogen storage compound due to its ability to release hydrogen upon decomposition.
Biology: Investigated for its potential use in biological systems as a hydrogen donor.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of high-density fuels and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Perhydrofluorene, also known as Dodecahydrofluorene , is a saturated fluorene derivative
Mode of Action
It’s synthesized by catalytic hydrogenation of fluorene
Biochemical Pathways
It’s worth noting that perfluorochemicals, a broader category of chemicals that includes perhydrofluorene, have been studied for their potential to be bioremediated by various organisms . These studies suggest that understanding the biochemical pathways of biotransformation could advance the bioremediation of perfluorochemicals .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug design and development, as it can significantly impact a compound’s bioavailability
Result of Action
It’s worth noting that perfluorochemicals, a broader category of chemicals that includes perhydrofluorene, have been associated with the imbalance of thyroid hormones
Action Environment
Perhydrofluorene is classified as a combustible liquid and may cause long-lasting harmful effects to aquatic life It’s important to consider these environmental factors as they can influence the compound’s action, efficacy, and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perhydrofluorene is typically synthesized through the catalytic hydrogenation of fluorene. The process involves the use of a platinum-on-alumina catalyst (Pt/Al2O3) under high pressure and temperature conditions. The hydrogenation reaction is carried out at a pressure of approximately 3.0 MPa and a temperature of around 573 K . The reaction proceeds as follows: [ \text{C}{13}\text{H}{10} + 6\text{H}2 \rightarrow \text{C}{13}\text{H}_{22} ]
Industrial Production Methods: Industrial production of perhydrofluorene involves a two-step process. First, fluorene is synthesized through the alkylation of benzene with methane dichloride or by the intramolecular cyclization of halogen or boric acid-containing diphenyl methane derivatives . The resulting fluorene is then subjected to catalytic hydrogenation to produce perhydrofluorene .
Analyse Des Réactions Chimiques
Types of Reactions: Perhydrofluorene undergoes various chemical reactions, including:
Oxidation: Perhydrofluorene can be oxidized to form fluorene or other partially hydrogenated derivatives.
Reduction: Further hydrogenation of perhydrofluorene can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the hydrogenated carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Fluorene and partially hydrogenated derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated perhydrofluorene derivatives.
Comparaison Avec Des Composés Similaires
Fluorene: The parent compound of perhydrofluorene, characterized by its aromatic structure.
Perfluorooctanoic Acid (PFOA): A perfluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic Acid (PFOS): Another perfluorinated compound with similar chemical properties.
Uniqueness: Perhydrofluorene is unique due to its fully hydrogenated structure, which imparts different chemical reactivity compared to its aromatic counterpart, fluorene.
Propriétés
IUPAC Name |
2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWAZOBRCQWWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871144 | |
| Record name | Dodecahydro-1H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-03-6 | |
| Record name | Perhydrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perhydrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERHYDROFLUORENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecahydro-1H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



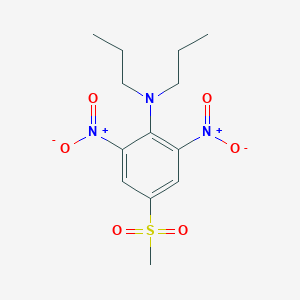
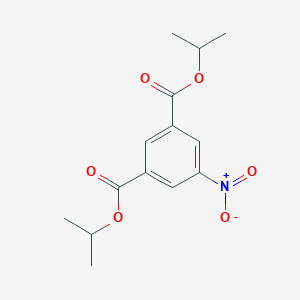

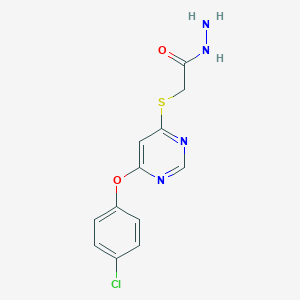


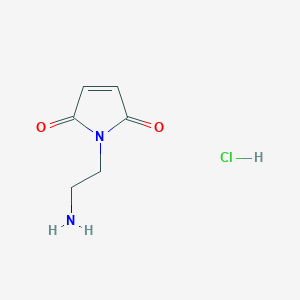
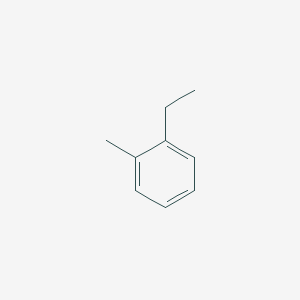

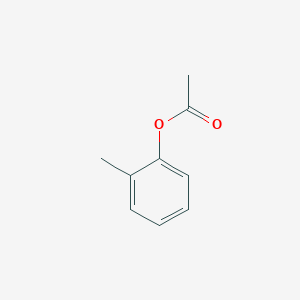
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)
